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molecular formula C10H13NO B3017540 [2-(Prop-2-en-1-yloxy)phenyl]methanamine CAS No. 161562-67-0

[2-(Prop-2-en-1-yloxy)phenyl]methanamine

Cat. No. B3017540
M. Wt: 163.22
InChI Key: UUXQXOZZWXRSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858622B2

Procedure details

3.0 g (16.4 mmol) of the compound from Example I are boiled under reflux for 17 hours in 250 ml of a saturated methanolic ammonia solution. The reaction mixture is evaporated in vacuo, the residue is taken up in methanol and the mixture is evaporated again; this process is repeated a few times. The crude product is taken up in dichloromethane and extracted several times with water. The aqueous phase is evaporated to a very great extent, an oil being obtained which crystallizes on standing.
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11]Cl)[CH:2]=[CH2:3].[NH3:13]>>[CH2:1]([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][NH2:13])[CH:2]=[CH2:3]

Inputs

Step One
Name
compound
Quantity
3 g
Type
reactant
Smiles
C(C=C)OC1=C(C=CC=C1)CCl
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated again
EXTRACTION
Type
EXTRACTION
Details
extracted several times with water
CUSTOM
Type
CUSTOM
Details
The aqueous phase is evaporated to a very great extent
CUSTOM
Type
CUSTOM
Details
an oil being obtained which
CUSTOM
Type
CUSTOM
Details
crystallizes on standing

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=C(CN)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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